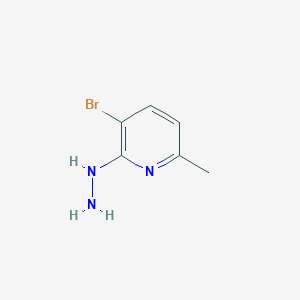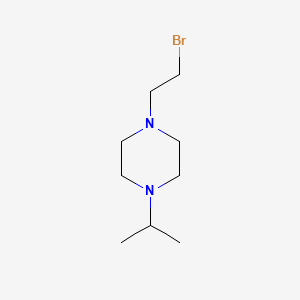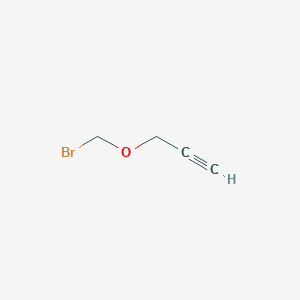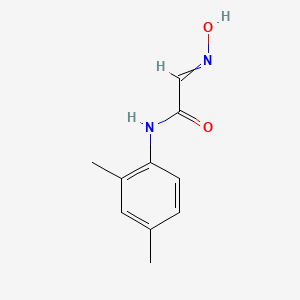
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a derivative of aspartic acid. This compound is characterized by the presence of a tert-butoxy group, which is known for its steric hindrance and stability. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of aspartic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the initial protection of the amino group, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further protected amino acids .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets such as enzymes. The tert-butoxy group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid: This compound is similar in structure but contains a trifluorophenyl group instead of a dimethyl group.
Uniqueness
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. These properties make it a valuable tool in the synthesis of complex molecules and in the study of biochemical pathways .
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-amino-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-7(12)6(11)10(4,5)8(13)14/h6H,11H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
XBLPEPKXFJJOKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(C)(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)





![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)

![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)
